molecular formula C8H12O B040502 (E)-4-(1-methylcyclopropyl)but-3-en-2-one CAS No. 116815-79-3

(E)-4-(1-methylcyclopropyl)but-3-en-2-one

Cat. No. B040502
CAS RN: 116815-79-3
M. Wt: 124.18 g/mol
InChI Key: FAAMQFFTSATJRM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(1-methylcyclopropyl)but-3-en-2-one, also known as MCPB, is an organic compound with a molecular formula of C9H14O. It is a colorless liquid that is commonly used in scientific research due to its unique properties. In

Mechanism of Action

(E)-4-(1-methylcyclopropyl)but-3-en-2-one acts as an agonist for the G protein-coupled receptor GPR139, which is primarily expressed in the brain. Activation of GPR139 leads to the inhibition of cyclic AMP (cAMP) signaling, which can modulate the activity of various ion channels and neurotransmitter receptors. This can ultimately lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
(E)-4-(1-methylcyclopropyl)but-3-en-2-one has been shown to selectively activate certain types of neurons in the brain, including those in the amygdala and bed nucleus of the stria terminalis. Activation of these neurons can lead to changes in anxiety-like behavior and fear responses. (E)-4-(1-methylcyclopropyl)but-3-en-2-one has also been shown to modulate the activity of dopaminergic neurons in the brain, which can have implications for addiction and reward processing.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(1-methylcyclopropyl)but-3-en-2-one in lab experiments is its selectivity for certain types of neurons in the brain. This can allow for more precise manipulation of neuronal activity and behavior. However, one limitation of using (E)-4-(1-methylcyclopropyl)but-3-en-2-one is that it can be difficult to obtain and purify, which can make it more expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for research involving (E)-4-(1-methylcyclopropyl)but-3-en-2-one. One area of interest is investigating the role of GPR139 in various neurological disorders, such as anxiety disorders and addiction. Additionally, (E)-4-(1-methylcyclopropyl)but-3-en-2-one could be used in combination with other drugs to investigate potential treatments for these disorders. Another potential direction for research is investigating the effects of (E)-4-(1-methylcyclopropyl)but-3-en-2-one on other physiological systems, such as the immune system and the gut-brain axis.

Synthesis Methods

(E)-4-(1-methylcyclopropyl)but-3-en-2-one can be synthesized through a multistep process involving the reaction of cyclopropylmethyl ketone with methylmagnesium bromide followed by the addition of acetic anhydride. The final product is purified through distillation to obtain a colorless liquid with a boiling point of 171-173°C.

Scientific Research Applications

(E)-4-(1-methylcyclopropyl)but-3-en-2-one has been widely used in scientific research due to its ability to selectively activate certain types of neurons in the brain. It has been used in studies to investigate the role of specific neuronal populations in behaviors such as anxiety, fear, and addiction. (E)-4-(1-methylcyclopropyl)but-3-en-2-one has also been used in studies to investigate the effects of drugs on the brain and to develop new treatments for neurological disorders.

properties

CAS RN

116815-79-3

Product Name

(E)-4-(1-methylcyclopropyl)but-3-en-2-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(E)-4-(1-methylcyclopropyl)but-3-en-2-one

InChI

InChI=1S/C8H12O/c1-7(9)3-4-8(2)5-6-8/h3-4H,5-6H2,1-2H3/b4-3+

InChI Key

FAAMQFFTSATJRM-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1(CC1)C

SMILES

CC(=O)C=CC1(CC1)C

Canonical SMILES

CC(=O)C=CC1(CC1)C

synonyms

3-Buten-2-one, 4-(1-methylcyclopropyl)-, (E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.